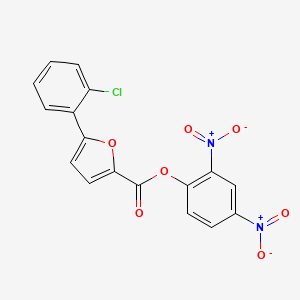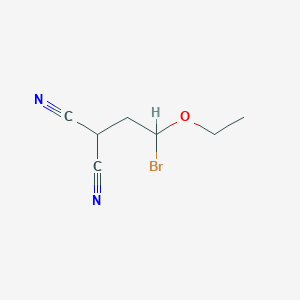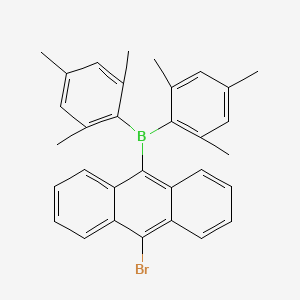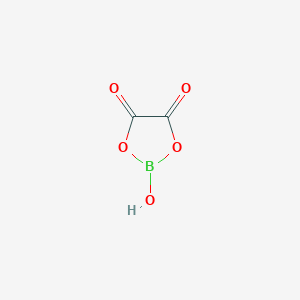
1H-1-Benzazepine, 1-(chloroacetyl)-4,5-dihydro-2-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1-Benzazepine, 1-(chloroacetyl)-4,5-dihydro-2-(methylthio)- is a compound belonging to the benzazepine class, which consists of a benzene ring fused to an azepine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1H-1-Benzazepine, 1-(chloroacetyl)-4,5-dihydro-2-(methylthio)- can be achieved through several methods. One common approach involves the use of a four-component reaction, which includes isatin or its derivatives, α-haloketones, activated acetylenic compounds, and isoquinoline in the presence of potassium fluoride/clinoptilolite nanoparticles (KF/CP NPs) in an acidic solution of hydrogen peroxide (H₂O₂) at room temperature . This method is advantageous due to its high efficiency, eco-friendly solvents, and recyclable catalysts.
Analyse Chemischer Reaktionen
1H-1-Benzazepine, 1-(chloroacetyl)-4,5-dihydro-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloroacetyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-1-Benzazepine, 1-(chloroacetyl)-4,5-dihydro-2-(methylthio)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural products.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-1-Benzazepine, 1-(chloroacetyl)-4,5-dihydro-2-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with various biological molecules effectively.
Vergleich Mit ähnlichen Verbindungen
1H-1-Benzazepine, 1-(chloroacetyl)-4,5-dihydro-2-(methylthio)- can be compared with other benzazepine derivatives, such as:
1-Benzazepine: The parent compound with a simpler structure.
1-Ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: A derivative with an ethyl group and a hydrogenated ring.
1H-1-Benzazepine-2,5-dione: A derivative with a dione functional group.
The uniqueness of 1H-1-Benzazepine, 1-(chloroacetyl)-4,5-dihydro-2-(methylthio)- lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
192816-24-3 |
|---|---|
Molekularformel |
C13H14ClNOS |
Molekulargewicht |
267.77 g/mol |
IUPAC-Name |
2-chloro-1-(2-methylsulfanyl-4,5-dihydro-1-benzazepin-1-yl)ethanone |
InChI |
InChI=1S/C13H14ClNOS/c1-17-13-8-4-6-10-5-2-3-7-11(10)15(13)12(16)9-14/h2-3,5,7-8H,4,6,9H2,1H3 |
InChI-Schlüssel |
YIONKJNZWMOBFS-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CCCC2=CC=CC=C2N1C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)
![N-{(2Z,4E)-1-[(3-Methylphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B15164739.png)


![N~2~-(Pyridin-2-yl)-N~6~-{6-[(pyridin-2-yl)amino]pyridin-2-yl}pyridine-2,6-diamine](/img/structure/B15164748.png)
![2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B15164771.png)



![6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide](/img/structure/B15164784.png)


